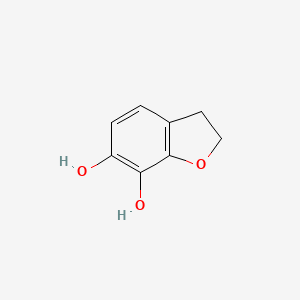

6,7-Dihydroxy-2,3-dihydrobenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-2,9-10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEVTADDYREVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40607370 | |

| Record name | 2,3-Dihydro-1-benzofuran-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40607370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42484-95-7 | |

| Record name | 2,3-Dihydro-1-benzofuran-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40607370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthetic Pathways of Dihydrobenzofuran Derivatives

Isolation from Biological Sources (e.g., Plants, Fungi)

Research has led to the isolation and characterization of a diverse range of dihydrobenzofuran derivatives from various plant and fungal species.

The dihydrobenzofuran core is a recurring feature in metabolites from the following species:

Ophiopogon japonicus: The tubers of this plant have yielded a class of uncommon 2-benzyl-2,3-dihydrobenzofurans. nih.govnih.gov Among the isolated compounds are (2R)-(4-methoxybenzyl)-5,7-dimethyl-6-hydroxyl-2,3-dihydrobenzofuran and 2-(4-hydroxy-benzyl)-5,6-dihydroxybenzofuran. nih.govnih.govresearchgate.net Two other known compounds, 2-(4-methoxy-benzyl)-6,7-dimethoxyl-2,3-dihydrobenzofuran and 2-(4-methoxy-benzyl)-6,7-methylenedioxy-2,3-dihydrobenzofuran, were also isolated from this natural source for the first time. nih.govnih.gov

Penicillium sp.: Fungi from the Penicillium genus are known producers of polyketides and other secondary metabolites. mdpi.com Bioassay-guided fractionation of a culture broth of Penicillium citrinum F5 led to the isolation of a novel antioxidant, 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran (B1264755). nih.gov This compound is structurally similar to the subject compound, 6,7-dihydroxy-2,3-dihydrobenzofuran.

Rhodiola rosea: This plant is well-known for its adaptogenic properties, which are attributed to a complex mixture of bioactive compounds, including polyphenols. mdpi.com While over 140 compounds have been identified from this plant, including flavonoids and organic acids, specific dihydrobenzofuran derivatives have not been prominently reported in the primary literature. mdpi.comnih.govnih.gov

Ageratina pichinchensis: Cell cultures of this plant, used in traditional Mexican medicine, have been shown to produce 2,3-dihydrobenzofuran (B1216630), which was not found in the wild plant itself. nih.gov

Polygonum barbatum: Three dihydrobenzofuran derivatives have been successfully isolated from the ethyl acetate (B1210297) fraction of this species. nih.gov One of the characterized compounds is (2S,3S)-4-((E)-2-carboxyvinyl)-2-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid. nih.gov

The following interactive table summarizes the dihydrobenzofuran derivatives isolated from the specified biological sources.

| Biological Source | Compound Name |

| Ophiopogon japonicus | (2R)-(4-methoxybenzyl)-5,7-dimethyl-6-hydroxyl-2,3-dihydrobenzofuran |

| Ophiopogon japonicus | 2-(2-hydroxyl-4-methoxy-benzyl)-5-methyl-6-methoxyl-2,3-dihydrobenzofuran |

| Ophiopogon japonicus | 2-(4-hydroxy-benzyl)-5,6-dihydroxybenzofuran |

| Ophiopogon japonicus | 2-(4-methoxy-benzyl)-6,7-dimethoxyl-2,3-dihydrobenzofuran |

| Ophiopogon japonicus | 2-(4-methoxy-benzyl)-6,7-methylenedioxy-2,3-dihydrobenzofuran |

| Penicillium citrinum | 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran |

| Ageratina pichinchensis | 2,3-dihydrobenzofuran |

| Polygonum barbatum | (2S,3S)-4-((E)-2-carboxyvinyl)-2-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid |

The 2,3-dihydrobenzofuran skeleton is a constituent of several important classes of natural products. researchgate.netmdpi.com

Lignans (B1203133) and Neolignans: These are large groups of phenolic compounds derived from the oxidative coupling of two phenylpropane (C6-C3) units. koreascience.kr Dihydrobenzofuran neolignans represent a significant subclass, where the characteristic ring system is formed through this dimerization process. koreascience.krnih.gov

Isoflavonoids: These compounds, prevalent in the Leguminosae family, are structurally similar to estrogens and possess a 3-phenylchroman skeleton. youtube.com The dihydrobenzofuran moiety can be found within the diverse structures of this class. researchgate.net

Polyphenols: As a broad category, polyphenols encompass lignans, neolignans, and isoflavonoids. The dihydrobenzofuran core is a common feature in many polyphenolic structures, contributing to their chemical diversity and biological activities. mdpi.com

Proposed Biosynthetic Mechanisms

The formation of the dihydrobenzofuran ring in nature is accomplished through sophisticated enzymatic reactions.

The polyketide biosynthetic pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, by large enzyme complexes known as polyketide synthases (PKSs). youtube.comnih.gov This pathway is responsible for producing a vast array of natural products, particularly in fungi. mdpi.comjst.go.jp The biosynthesis of 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran in Penicillium citrinum is proposed to originate from a polyketide precursor. nih.gov The initial polyketide chain undergoes a series of modifications, including cyclization and aromatization reactions, catalyzed by tailoring enzymes encoded within a biosynthetic gene cluster, to form the final dihydrobenzofuran structure. jst.go.jp

The biosynthesis of many dihydrobenzofuran natural products, particularly neolignans, is thought to proceed via an oxidative [3+2] cycloaddition of phenols. nih.gov This biomimetic reaction involves the oxidation of a phenol (B47542) to generate a reactive intermediate, such as a phenoxonium cation, which then undergoes a cycloaddition reaction with an electron-rich alkene to form the dihydrobenzofuran ring. nih.govacs.org For instance, the oxidative dimerization of ferulic acid, catalyzed by a peroxidase enzyme, yields a dihydrobenzofuran neolignan. koreascience.kr This type of oxidative coupling of phenolic derivatives is a key strategy employed by nature to construct the complex skeletons of bioactive molecules. acs.org

Synthetic Methodologies for 6,7 Dihydroxy 2,3 Dihydrobenzofuran and Analogues

General Strategies for 2,3-Dihydrobenzofuran (B1216630) Core Construction

The assembly of the 2,3-dihydrobenzofuran ring system can be broadly categorized into intermolecular and intramolecular strategies, each offering distinct advantages in accessing a diverse range of derivatives. ucl.ac.uk

Intermolecular Approaches

Intermolecular strategies involve the coupling of two separate molecular entities to form the dihydrobenzofuran core in a single or multi-step sequence. A prominent example is the [3+2] cycloaddition of phenols with alkenes. scilit.comnih.gov In this approach, a phenoxy radical or a related reactive intermediate is generated and reacts with an alkene to form the five-membered heterocyclic ring. Visible-light-activated transition metal photocatalysis has been shown to enable these cycloadditions using benign terminal oxidants like ammonium (B1175870) persulfate. nih.gov

Another intermolecular approach involves the reaction of phenolic Mannich bases or their quaternized derivatives with reagents like dimethylsulfoxonium methylide. rsc.org This method provides a useful route to various dihydrobenzofurans. Additionally, multicomponent annulation reactions, where both C-C and C-O bonds are formed in one step, offer a convergent and flexible strategy for synthesizing diverse libraries of dihydrobenzofuran-containing compounds. acs.org

Intramolecular Approaches

Intramolecular strategies are widely employed for the synthesis of the 2,3-dihydrobenzofuran core and typically involve the cyclization of a pre-functionalized aromatic precursor. A classic and common method is the intramolecular cyclization of 2-allylphenols. nih.govnih.govrsc.orgrsc.org This transformation can be promoted by various means, including thermal conditions, acid catalysis, or transition metal catalysis. For instance, a hydrothermal catalytic tandem Claisen rearrangement followed by intramolecular hydroaryloxylation of allyl phenyl ethers using catalysts like HZSM-5 has been reported. rsc.org

Furthermore, light-driven protocols for the cyclization of 2-allylphenol (B1664045) derivatives have been developed, proceeding under mild conditions. nih.gov These reactions are often initiated by the photochemical activity of in situ generated phenolate (B1203915) anions. Radical cyclization approaches, such as the visible-light-promoted intramolecular reductive cyclization of functionalized phenols, also provide an efficient route to highly substituted 2,3-dihydrobenzofurans.

Catalytic Synthesis Approaches

The development of catalytic methods has significantly advanced the synthesis of 2,3-dihydrobenzofurans, offering high efficiency, selectivity, and functional group tolerance. Transition metal-catalyzed reactions are at the forefront of these developments.

Transition Metal-Catalyzed Reactions (e.g., Palladium-catalyzed, Rhodium-catalyzed, Copper-catalyzed, Iridium-catalyzed)

A variety of transition metals have been successfully employed to catalyze the formation of the 2,3-dihydrobenzofuran ring system.

Palladium-catalyzed reactions are particularly prevalent. researchgate.net A notable example is the palladium-catalyzed carboalkoxylation of 2-allylphenols, which couples readily available 2-allylphenol derivatives with aryl triflates to generate a wide array of functionalized 2,3-dihydrobenzofurans. rsc.orgnih.govrsc.orgnih.gov This method often exhibits good yields and diastereoselectivities. nih.govrsc.org Another powerful palladium-catalyzed method is the cascade cyclization of alkenyl ethers with alkynyl oxime ethers, which allows for the construction of complex poly-heterocyclic scaffolds containing the dihydrobenzofuran moiety. rsc.org

Rhodium-catalyzed reactions have emerged as a powerful tool for C-H activation and insertion reactions to form the dihydrobenzofuran core. acs.orgnih.govorganic-chemistry.orgrsc.orgnih.govdntb.gov.uaresearchgate.netresearchgate.net For instance, the intramolecular C-H insertion of α-imino rhodium carbenes, generated from N-sulfonyl-1,2,3-triazoles, provides a route to 2,3-disubstituted dihydrobenzofurans. nih.govrsc.orgdntb.gov.ua Rhodium(III)-catalyzed coupling of N-phenoxyacetamides with propargyl carbonates via a C-H functionalization/cascade cyclization process also yields 3-alkylidene dihydrobenzofuran derivatives. acs.org

Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of dihydrobenzofurans. dicp.ac.cnrsc.orgnih.govrsc.orgresearchgate.netnih.gov Copper(II)-catalyzed tandem cyclization of o-alkynylphenyl isothiocyanates with phosphites has been developed for the synthesis of functionalized benzofuran (B130515) derivatives. nih.gov Furthermore, copper-catalyzed cascade alkynylation/cyclization/isomerization of aurone-derived azadienes with terminal alkynes provides access to benzofuran-fused 1,2-dihydropyridines. dicp.ac.cnnih.gov

Iridium-catalyzed reactions are particularly useful for the asymmetric hydrogenation of benzofurans to yield chiral 2,3-dihydrobenzofurans. nii.ac.jpdicp.ac.cnnih.govscilit.comnih.gov Iridium complexes with chiral ligands, such as pyridine-phosphinite ligands, can catalyze the hydrogenation of substituted benzofurans with high conversion and enantioselectivity. dicp.ac.cnscilit.comnih.gov Additionally, iridium-catalyzed enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones has been shown to produce chiral 3-substituted dihydrobenzofurans. nii.ac.jp

Intramolecular C-H insertion reactions catalyzed by transition metals, particularly rhodium, are a highly effective strategy for the synthesis of 2,3-dihydrobenzofurans. nih.govrsc.orgdntb.gov.ua These reactions typically involve the generation of a metal carbene intermediate that subsequently inserts into a C-H bond on the tethered aromatic ring. For example, α-imino rhodium carbenes generated from N-sulfonyl-1,2,3-triazoles undergo intramolecular sp3 C-H insertion to afford dihydrobenzofuran derivatives in good to excellent yields. nih.govrsc.orgdntb.gov.ua This one-pot synthesis is a versatile method for creating 2,3-disubstituted dihydrobenzofurans.

Transition metal-catalyzed reactions involving the activation of both C-H and C-C bonds have enabled novel synthetic routes to dihydrobenzofurans. Rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes is a redox-neutral [3+2] annulation method for constructing dihydrobenzofurans. organic-chemistry.orgnih.gov This approach demonstrates good chemoselectivity and functional group compatibility. organic-chemistry.org Similarly, rhodium-catalyzed coupling of N-phenoxyacetamides with alkylidenecyclopropanes proceeds via C-H and C-C bond activation to yield dihydrobenzofuran derivatives. nih.govrsc.org Palladium-catalyzed intramolecular coupling involving both C(sp³)–H and C(sp²)–H bond activation of alkyl phenyl ethers has also been developed. rsc.org

Tandem Cyclization/Cross-Coupling Reactions

Tandem reactions that combine cyclization with cross-coupling in a single pot offer an efficient approach to constructing complex molecules like 2,3-dihydrobenzofurans. These strategies often leverage the power of transition metal catalysis to forge multiple bonds in a sequential manner.

Palladium-catalyzed reactions are prominent in this area. For instance, a highly enantioselective Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, catalyzed by a palladium complex with a specific phosphine (B1218219) ligand (TY-Phos), yields chiral substituted 2,3-dihydrobenzofurans with excellent control over regioselectivity and enantioselectivity. organic-chemistry.org Another palladium-catalyzed approach involves the carboalkoxylation of 2-allylphenol derivatives with aryl triflates, which produces a variety of functionalized 2,3-dihydrobenzofurans in good yields and with high diastereoselectivity. researchgate.net Furthermore, an enantioselective palladium-catalyzed Heck/Cacchi reaction between aryl iodide-joined alkenes and o-alkynylanilines has been developed for the synthesis of 2,3-dihydrobenzofuran derivatives in excellent yields. nih.gov

Rhodium catalysis has also been successfully employed. A Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a carbooxygenation of 1,3-dienes provides a redox-neutral [3+2] annulation to form dihydrobenzofurans. organic-chemistry.org In a different approach, a rhodium-catalyzed reaction involving diazo-containing phenolic derivatives and imines, in the presence of an asymmetric phosphoric acid, leads to the stereoselective synthesis of 2,3-dihydrobenzofurans. nih.gov

Copper-catalyzed methods have also been explored. A biomimetic, copper-catalyzed intermolecular oxidative cross-coupling of substituted para-alkenyl phenols with electron-rich phenols has been used to synthesize neolignan analogues containing the 2,3-dihydrobenzofuran unit with high diastereoselectivity. nih.gov

Table 1: Examples of Tandem Cyclization/Cross-Coupling Reactions for 2,3-Dihydrobenzofuran Synthesis

| Catalyst/Reagent | Reactants | Product Type | Key Features |

| Pd/TY-Phos | o-bromophenols, 1,3-dienes | Chiral substituted 2,3-dihydrobenzofurans | Excellent regio- and enantiocontrol. organic-chemistry.org |

| Palladium catalyst | 2-allylphenol derivatives, aryl triflates | Functionalized 2,3-dihydrobenzofurans | Good yields and diastereoselectivities. researchgate.net |

| Pd₂(dba)₃·CHCl₃ / N-Me–Xu₃ | Aryl iodide-joined alkenes, o-alkynylanilines | 2,3-Dihydrobenzofuran derivatives | Excellent yields. nih.gov |

| Rh(III) catalyst | N-phenoxyacetamides, 1,3-dienes | Dihydrobenzofurans | Redox-neutral [3+2] annulation. organic-chemistry.org |

| Rh catalyst / Asymmetric phosphoric acid | Diazo-containing phenolic derivatives, imines | 2,3-Dihydrobenzofurans | Stereoselective Mannich type interception. nih.gov |

| Copper catalyst | Substituted para-alkenyl phenols, electron-rich phenols | Neolignan analogues | High diastereoselectivity. nih.gov |

Transition Metal-Free Protocols

While transition metals are powerful catalysts, their cost and potential for product contamination have driven the development of metal-free synthetic methods. dntb.gov.ua These protocols often rely on the use of Brønsted acids, photo-induction, or other non-metallic reagents.

Brønsted acids can effectively catalyze the cyclization of appropriately substituted phenols to form 2,3-dihydrobenzofurans. For example, polyphosphoric acid (PPA) has been used to mediate the synthesis of 2,3-dihydrobenzofuran derivatives from ortho-allyl/prenyl phenols. nih.govfrontiersin.org The proposed mechanism involves the activation of the phenolic oxygen by PPA, which facilitates a nucleophilic annulation. frontiersin.org Similarly, a combination of a Lewis acid (boron trifluoride diethyletherate) and a Brønsted acid (propionic acid) has been reported to catalyze the reaction of 1,6-enynes and nitriles to produce 3-enamide-substituted dihydrobenzofurans. nih.gov A bifunctional tertiary amine-thiourea catalyst has also been developed for the diastereo- and enantioselective synthesis of trans-2,3-disubstituted 2,3-dihydrobenzofuran derivatives via an intramolecular Michael addition. documentsdelivered.com

Photochemical reactions offer a mild and often environmentally friendly alternative for the synthesis of 2,3-dihydrobenzofurans. A light-driven, metal-free protocol has been developed for the synthesis of these compounds from 2-allylphenol derivatives. nih.govresearchgate.net The process is initiated by the photochemical activity of in situ generated allyl-functionalized phenolate anions. nih.gov This method allows for rapid reaction times and produces a wide range of functionalized products. nih.gov Mechanistic studies suggest the formation of carbon-centered radical species. nih.gov Another photocatalytic method involves the oxidative [3+2] cycloaddition of phenols and alkenes, using visible light and a ruthenium-based photocatalyst with ammonium persulfate as a benign terminal oxidant. nih.gov

Table 2: Examples of Transition Metal-Free Protocols for 2,3-Dihydrobenzofuran Synthesis

| Method | Catalyst/Reagent | Reactants | Product Type | Yield Range |

| Brønsted Acid-Mediation | Polyphosphoric Acid (PPA) | ortho-allyl/prenyl phenols | 2,3-Dihydrobenzofuran derivatives | Not specified |

| Brønsted/Lewis Acid-Mediation | Boron trifluoride diethyletherate, propionic acid | 1,6-enynes, nitriles | 3-enamide-substituted dihydrobenzofurans | 49-82% nih.gov |

| Brønsted Base/Thiourea Catalysis | Bifunctional tertiary amine-thiourea | Keto-enones | trans-2,3-disubstituted 2,3-dihydrobenzofurans | Not specified |

| Photo-induced Reaction | Light, Base (e.g., TMG) | 2-allylphenol derivatives, α-iodo sulfones/alkyl iodides | Sulfonated 2,3-dihydrobenzofuran derivatives | 29-69% nih.gov |

| Photocatalytic Oxidative Cycloaddition | Ru(bpz)₃²⁺, (NH₄)₂S₂O₈, Visible Light | Phenols, Alkenes | Dihydrobenzofurans | Good yields nih.gov |

Cyclization Reactions

Cyclization reactions, particularly annulations, are fundamental strategies for constructing the dihydrobenzofuran ring system. These reactions can be categorized based on the number of atoms contributed by each reactant to the new ring.

[4+1] annulation reactions are a powerful tool for the synthesis of five-membered rings. In the context of dihydrobenzofuran synthesis, o-quinone methides and p-quinone methides are common four-atom components.

o-Quinone methides, often generated in situ, can react with various one-atom components. For instance, a phosphorus(III)-mediated formal [4+1]-cycloaddition of o-quinone methides with 1,2-dicarbonyls yields 2,3-dihydrobenzofurans. organic-chemistry.org Another example involves the reaction of phenolic Mannich bases with pyridinium (B92312) ylides, which is believed to proceed through an o-quinone methide intermediate. nih.gov This intermediate undergoes a Michael-type addition with the ylide, followed by intramolecular nucleophilic substitution. nih.gov

p-Quinone methides have also been utilized in [4+1] annulations. A dehydrogenative [4+1] annulation of p-quinone methides with iodonium (B1229267) ylides has been established to produce a variety of functionalized 2,3-dihydrobenzofurans. rsc.org This reaction proceeds under metal-free conditions and involves a 1,6-nucleophilic addition, nucleophilic substitution, and oxidation. rsc.org In a different approach, a one-pot synthesis of functionalized 2,3-dihydrobenzofurans has been achieved through a [4+1] annulation of ortho-substituted p-quinone methides and bromonitromethane (B42901) under mild, metal-free conditions. rsc.orgrsc.org

[3+2] annulation reactions provide another versatile route to 2,3-dihydrobenzofurans. These reactions typically involve the combination of a three-atom component and a two-atom component.

A notable example is the photocatalytic oxidative [3+2] cycloaddition of phenols with electron-rich styrenes. nih.gov This reaction, enabled by transition metal photoredox catalysis and ammonium persulfate as the terminal oxidant, allows for the modular synthesis of a wide array of dihydrobenzofuran natural products. nih.gov The proposed mechanism involves the oxidation of the phenol (B47542) to a phenoxonium cation, which is then trapped by the alkene. nih.gov

Another strategy involves a Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by a carbooxygenation of 1,3-dienes, which constitutes a redox-neutral [3+2] annulation. organic-chemistry.org An efficient dearomative [3+2] cycloaddition of para-quinamines and 2-nitrobenzofurans has also been developed, affording benzofuro[3,2-b]indol-3-one derivatives with excellent yields and diastereoselectivities. nih.gov

Table 3: Examples of Cyclization Reactions for 2,3-Dihydrobenzofuran Synthesis

| Reaction Type | Key Reactants | Catalyst/Reagent | Product Type | Key Features |

| [4+1] Annulation | o-Quinone methides, 1,2-dicarbonyls | Phosphorus(III) reagent | 2,3-Dihydrobenzofurans | Exploits carbene-like character of dioxyphospholenes. organic-chemistry.org |

| [4+1] Annulation | Phenolic Mannich bases, Pyridinium ylides | Base | 2,3-Dihydrobenzofurans | Proceeds via an o-quinone methide intermediate. nih.gov |

| [4+1] Annulation | p-Quinone methides, Iodonium ylides | Metal-free | Functionalized 2,3-dihydrobenzofurans | Dehydrogenative annulation. rsc.org |

| [4+1] Annulation | ortho-substituted p-Quinone methides, Bromonitromethane | Metal-free | Functionalized 2,3-dihydrobenzofurans | One-pot synthesis. rsc.orgrsc.org |

| [3+2] Annulation | Phenols, Alkenes | Ru(bpz)₃²⁺, (NH₄)₂S₂O₈, Visible Light | Dihydrobenzofurans | Photocatalytic oxidative cycloaddition. nih.gov |

| [3+2] Annulation | N-phenoxyacetamides, 1,3-dienes | Rh(III) catalyst | Dihydrobenzofurans | Redox-neutral annulation. organic-chemistry.org |

| [3+2] Annulation | para-Quinamines, 2-Nitrobenzofurans | Base | Benzofuro[3,2-b]indol-3-one derivatives | Dearomative cycloaddition. nih.gov |

Oxidative Cycloaddition

Oxidative cycloaddition presents a direct, one-pot method for constructing the 2,3-dihydrobenzofuran framework. brandeis.eduacs.orgcapes.gov.br This approach typically involves the reaction of a phenol or a cyclohexenone derivative with an alkene in the presence of an oxidizing agent. brandeis.eduacs.orgcapes.gov.bracs.org

A notable example is the manganese(III) acetate (B1210297) (Mn(OAc)₃)-based oxidative cycloaddition of 2-cyclohexenones with alkenes. brandeis.eduacs.orgcapes.gov.bracs.org This reaction, generally conducted in benzene (B151609) at temperatures ranging from 80 to 140 °C, provides a route to various dihydrobenzofurans. brandeis.eduacs.orgcapes.gov.bracs.org Although the yields can be modest, this one-step process offers simpler access to these compounds compared to multistep synthetic sequences. brandeis.eduacs.orgcapes.gov.br The reaction of 2-cyclohexenones with β-methylstyrenes using this method has been applied to the synthesis of benzofuranoid neolignans, such as (±)-conocarpan. brandeis.eduacs.orgcapes.gov.bracs.org The choice of solvent is critical; for instance, using acetic acid instead of benzene can lead to the formation of byproducts like 2-acetoxyhexanedioic acids, which can lower the yield of the desired dihydrobenzofuran. brandeis.eduacs.org

Visible light-activated transition metal photocatalysis offers a more recent and robust method for oxidative [3+2] cycloadditions of phenols and alkenes. nih.gov This strategy employs ammonium persulfate as a benign and easily handled terminal oxidant. nih.gov The reaction is applicable to a wide range of electron-rich phenols and styrenes, facilitating the modular synthesis of a large family of dihydrobenzofuran natural products. nih.gov The photocatalytic approach has been successfully used to synthesize a dihydrobenzofuran natural product isolated from Piper aequale in an 81% yield over two steps. nih.gov

| Reactants | Oxidant | Catalyst | Solvent | Conditions | Product | Yield (%) |

| 2-Cyclohexenone, Alkene | Mn(OAc)₃ | - | Benzene | 80-140 °C | Dihydrobenzofuran | Modest |

| Phenol, Alkene | Ammonium Persulfate | Transition Metal Photocatalyst | - | Visible Light | Dihydrobenzofuran | High |

| 2-Acetoxy-2-cyclohexenone, Styrene | Mn(OAc)₃·2H₂O | - | Acetic Acid | 80 °C, 20 h | Dihydrobenzofuran-7-yl acetate | 11 |

Rearrangement Reactions (e.g., Chalcone (B49325) Rearrangement)

Rearrangement reactions provide another strategic avenue for the synthesis of the 2,3-dihydrobenzofuran skeleton. A notable example is the rearrangement of chalcone derivatives.

A method has been developed for the highly selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans from 2-hydroxychalcones. rsc.org This strategy involves the rearrangement and subsequent transformation of the chalcone. The key intermediates in this process are 2,3-dihydrobenzofurans, which can be selectively converted into different benzofuran isomers depending on the reaction conditions. rsc.org For instance, treatment with p-toluenesulfonic acid in (CF₃)₂CHOH as a solvent selectively yields 3-formylbenzofurans, while basic or weakly acidic conditions in tetrahydrofuran (B95107) (THF) lead to 3-acylbenzofurans. rsc.org This method has proven practical in the total synthesis of the natural product puerariafuran. rsc.org

Another approach involves the Claisen-Schmidt reaction between 2,3-dihydrobenzofuran-5-carbaldehyde and various aromatic ketones to synthesize chalcone analogues. scielo.org.za This reaction is often promoted by ultrasound irradiation, which aligns with green chemistry principles by allowing for rapid reactions under neat conditions. scielo.org.za The initial step is the base-induced deprotonation of an acetophenone (B1666503) to form an enolate anion. scielo.org.za This is followed by a nucleophilic attack on the carbonyl carbon of 2,3-dihydrobenzofuran-5-carbaldehyde, leading to a β-hydroxy ketone intermediate which then dehydrates to form the final chalcone product. scielo.org.za

| Starting Material | Reagents | Conditions | Product |

| MOM-protected 2-hydroxychalcone | p-TsOH, (CF₃)₂CHOH | - | 3-Formylbenzofuran |

| MOM-protected 2-hydroxychalcone | Base or weak acid, THF | - | 3-Acylbenzofuran |

| 2,3-Dihydrobenzofuran-5-carbaldehyde, Aromatic ketone | Base, Ultrasound | Ambient Temperature | (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one |

Green Chemistry Strategies in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of 2,3-dihydrobenzofurans to develop more environmentally friendly and sustainable methods. nih.gov These strategies focus on the use of less toxic solvents, catalyst-free conditions, and energy-efficient processes. mdpi.comnih.gov

One sustainable approach involves the visible light-mediated synthesis of chalcogen-containing 2,3-dihydrobenzofuran derivatives. mdpi.com This method utilizes blue LED irradiation to activate the oxyselenocyclization of 2-allylphenols in the presence of chalcogenides, facilitated by a simple I₂/SnCl₂ promoter system under mild conditions. mdpi.com Ethyl acetate, a solvent with low toxicity and biodegradability, is often employed in such green methodologies. mdpi.com This visible-light-mediated approach has demonstrated high yields, often exceeding 90%, for a variety of functionalized 2,3-dihydrobenzofurans. mdpi.com

Ultrasound irradiation is another green tool utilized in the synthesis of 2,3-dihydrobenzofuran appended chalcones. scielo.org.za This technique promotes reactions under neat (solvent-free) conditions at ambient temperature, leading to high yields, short reaction times, and simplified purification, thereby reducing waste and energy consumption. scielo.org.za

Furthermore, catalyst-free and solvent-free methods are gaining prominence. nih.gov For example, an eco-friendly, microwave-irradiated, neat synthesis of chalcogenyl-based dihydrobenzofuran derivatives has been developed. nih.gov This method treats substituted allylphenols with diaryl diselenides using catalytic iodine and DMSO as an oxidant. nih.gov Base-mediated procedures, such as the [4+1] cyclization of trimethylsulfoxonium (B8643921) iodide and substituted 2-hydroxylimides, also offer an effective and green route to 3-amino-2,3-dihydrobenzofurans with moderate to excellent yields. nih.gov

| Green Strategy | Reactants | Conditions | Key Advantages |

| Visible Light-Mediated Oxyselenocyclization | 2-Allylphenols, Chalcogenides | Blue LED, I₂/SnCl₂, Ethyl Acetate | Mild conditions, high yields (>90%), use of green solvent. mdpi.com |

| Ultrasound Irradiation | 2,3-Dihydrobenzofuran-5-carbaldehyde, Aromatic Ketones | Neat, Ambient Temperature | High yields, short reaction times, energy efficiency, waste reduction. scielo.org.za |

| Microwave-Irradiated Synthesis | Substituted Allylphenols, Diaryl Diselenides | Solvent-free, Metal-free, I₂/DMSO | Eco-friendly, catalyst-free. nih.gov |

| Base-Mediated [4+1] Cyclization | Trimethylsulfoxonium Iodide, 2-Hydroxylimides | NaH | Green and effective, moderate to excellent yields. nih.gov |

Spectroscopic and Structural Elucidation of 6,7 Dihydroxy 2,3 Dihydrobenzofuran Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of dihydrobenzofuran derivatives, offering detailed insights into the molecular framework. scielo.br The analysis of ¹H NMR, ¹³C NMR, and various 2D NMR spectra allows for the unequivocal assignment of proton and carbon signals. scielo.br

¹H and ¹³C NMR: Proton (¹H) NMR spectra provide information on the chemical environment of hydrogen atoms. For instance, in dihydrobenzofuran neolignans, the protons on the dihydrofuran ring (H-2 and H-3) present signals whose coupling constants are crucial for determining the relative stereochemistry (cis or trans) of the substituents. researchgate.net The chemical shifts for these protons can be influenced by the solvent used, with CDCl₃ sometimes providing clearer spectra than acetone-d₆ by reducing signal overlap. scielo.br

Carbon (¹³C) NMR complements the proton data by identifying the chemical shifts of all carbon atoms, including quaternary carbons that are not visible in ¹H NMR. The combination of ¹H and ¹³C NMR data provides a complete picture of the carbon skeleton.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Coherence) are indispensable for confirming the structure.

COSY spectra establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. scielo.br

HMQC (or its more modern equivalent, HSQC) correlates directly bonded proton and carbon atoms. researchgate.net

HMBC reveals long-range correlations between protons and carbons (typically over two to three bonds), which is critical for piecing together different fragments of the molecule and confirming the placement of substituents on the benzofuran (B130515) core. researchgate.netresearchgate.net For example, key HMBC correlations have been observed between the dihydrofuran protons (H-2, H-3) and the quaternary aromatic carbons C-7a and C-3a. researchgate.net

Detailed NMR analysis allows for the complete and unambiguous assignment of all signals, eliminating ambiguities that may arise from 1D spectra alone. scielo.br

| Technique | Observation | Significance | Reference |

|---|---|---|---|

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) for protons on the dihydrofuran ring and aromatic core. | Determines the chemical environment of protons and the relative stereochemistry of substituents (cis/trans). | researchgate.net |

| ¹³C NMR | Chemical shifts (δ) for all carbon atoms, including quaternary carbons. | Provides a map of the carbon skeleton. | researchgate.net |

| COSY | Cross-peaks indicate ¹H-¹H spin-spin coupling. | Identifies neighboring protons and maps out spin systems. | scielo.br |

| HMBC | Cross-peaks show long-range (2-3 bond) ¹H-¹³C correlations. | Confirms the connectivity of molecular fragments and the position of substituents. | researchgate.net |

Mass Spectrometry (MS) (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through its fragmentation patterns. For dihydrobenzofuran derivatives, both standard and high-resolution mass spectrometry (HRMS) are employed.

In many cases, the mass spectra of these compounds show clear molecular ion peaks (M⁺) that are in agreement with their calculated molecular formulas. nih.gov High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the parent molecule and its fragments. miamioh.edunih.gov

For example, the LC-MS analysis of a dihydroxy-benzofuranone derivative showed a precursor ion [M-H]⁻ at an m/z of 329.0672, consistent with its chemical formula. nih.gov The fragmentation patterns observed in MS/MS experiments give further structural clues. The successive loss of specific neutral fragments can indicate the presence of certain functional groups. nih.gov For aryl ethers, common fragmentation pathways can help to confirm the core structure. miamioh.edu

| Parameter | Value/Observation | Reference |

|---|---|---|

| MS Type | LC-ESI-QTOF | nih.gov |

| Precursor Type | [M-H]⁻ | nih.gov |

| Precursor m/z | 329.0672 | nih.gov |

| Key Fragment Ions (m/z) | 314.0451, 299.0212, 271.0250 | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. The IR spectra of 6,7-dihydroxy-2,3-dihydrobenzofuran derivatives display characteristic absorption bands.

Key vibrational frequencies include:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl (dihydroxy) groups.

Absorptions in the 2850-3000 cm⁻¹ range due to C-H stretching of the aliphatic CH₂ groups in the dihydrofuran ring.

Aromatic C-H stretching bands typically appear above 3000 cm⁻¹.

Strong absorptions corresponding to the aromatic C=C ring stretching can be observed in the 1450-1600 cm⁻¹ region.

A significant band for the C-O ether stretching is also present, typically in the 1000-1300 cm⁻¹ range. nist.gov

In derivatives with additional functional groups, such as a carbonyl group (C=O), a strong absorption band would appear around 1635-1644 cm⁻¹. nih.gov

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) | researchgate.net |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | nist.gov |

| Aliphatic C-H (-CH₂) | C-H Stretch | 2850 - 2960 | nih.gov |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | nist.gov |

| Aryl Ether (C-O-C) | C-O Stretch | 1000 - 1300 | nist.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems like the benzofuran ring. The UV spectra of benzofuran derivatives typically show two main absorption maxima. ijims.com

These two absorption regions are:

Band I , appearing at longer wavelengths (typically 300-380 nm), is associated with the electronic transitions of the entire conjugated system, including the benzene (B151609) ring and its substituents (the B-ring cinnamoyl system in flavonoids). ijims.com

Band II , at shorter wavelengths (typically 240-280 nm), is attributed to the transitions within the benzoyl system (the A-ring in flavonoids). ijims.com

The exact position and intensity of these bands (λmax) are sensitive to the substitution pattern on the aromatic ring. The presence of hydroxyl groups, in particular, can cause shifts in the absorption maxima. The use of shift reagents can further help in identifying the positions of these hydroxyl groups. ijims.com

| Absorption Band | Typical Wavelength Range (nm) | Associated Electronic Transition System | Reference |

|---|---|---|---|

| Band I | 300 - 380 | B-ring cinnamoyl system | ijims.com |

| Band II | 240 - 280 | A-ring benzoyl system | ijims.com |

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers.

For derivatives of this compound, single-crystal X-ray analysis can:

Unequivocally confirm the molecular structure and connectivity of atoms.

Establish the configuration of stereocenters, for example, confirming the E or Z configuration of a double bond attached to the ring system. researchgate.net

Determine the relative stereochemistry of substituents on the dihydrofuran ring, definitively showing whether they are cis or trans to each other.

Reveal details about the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the physical properties of the solid material. researchgate.net

While obtaining suitable crystals can be a challenge, the data from X-ray crystallography serves as the ultimate proof of structure when available. researchgate.net

Computational and Theoretical Investigations of 6,7 Dihydroxy 2,3 Dihydrobenzofuran Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules like 6,7-dihydroxy-2,3-dihydrobenzofuran and its derivatives. These theoretical studies provide valuable insights into the molecule's behavior and characteristics at the quantum mechanical level.

DFT calculations, often employing methods like B3LYP with basis sets such as 6-311G(d,p), are utilized to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of these compounds. researchgate.net Such studies have been conducted on related 2,3-dihydrobenzofuran (B1216630) systems to understand their structural, spectroscopic, and chemical reactivity aspects. bhu.ac.in

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical reactivity and stability of a molecule. irjweb.com A smaller energy gap generally indicates higher reactivity. researchgate.net

For derivatives of 2,3-dihydrobenzofuran, the HOMO is often found to be distributed over the dihydrobenzofuran ring, suggesting that this region is susceptible to electrophilic substitution reactions. researchgate.net The HOMO and LUMO energies are determined using methods like the time-dependent DFT (TD-DFT). bhu.ac.in These calculations help in understanding the charge transfer that can occur within the molecule. researchgate.net

The electronic properties, including the frontier molecular orbitals (HOMO and LUMO), are used to identify reactive electrophilic and nucleophilic sites within the molecule. bhu.ac.in This information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Key Electronic Properties from DFT Studies

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's chemical reactivity and stability. irjweb.com |

DFT calculations are also employed to simulate spectroscopic properties, such as vibrational (FT-IR) and electronic (UV-Vis) spectra. These theoretical spectra can be compared with experimental data to validate the computational model and to aid in the assignment of spectral bands. researchgate.net

Time-dependent DFT (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. researchgate.net These simulations can predict the absorption maxima (λmax) and help understand the electronic transitions occurring within the molecule. researchgate.net The agreement between calculated and observed vibrational wavenumbers and UV-Vis absorption peaks is often good, confirming the accuracy of the theoretical approach. researchgate.net

For instance, in related benzofuran (B130515) derivatives, DFT has been used to calculate fundamental vibrational wavenumbers and has achieved good agreement with experimental results. researchgate.net These simulations can also predict how the spectra might change in different solvents. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are indispensable computational techniques in drug discovery and development, providing insights into how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein.

Ligand-steered modeling is a computational approach that utilizes the information from known active ligands to guide the modeling of protein-ligand interactions. This method is particularly useful when the three-dimensional structure of the target protein is unknown or when trying to understand the specific interactions that contribute to a ligand's activity. By analyzing the structural features of active compounds, researchers can build pharmacophore models that define the essential steric and electronic features required for biological activity.

Predicting the interaction between a protein and a ligand is a cornerstone of computational drug design. nih.gov Molecular docking is a primary tool used for this purpose, where the ligand is placed into the binding site of a protein to predict its binding conformation and affinity. nih.gov

Recent advancements in deep learning and the development of frameworks like Folding-Docking-Affinity (FDA) are improving the accuracy of these predictions, even when experimentally determined protein structures are unavailable. biorxiv.orgbiorxiv.org These methods can explicitly model the three-dimensional binding conformations, leading to more accurate predictions of binding affinity. biorxiv.org Graph convolutional networks are also being employed to enhance the prediction of target-ligand interactions. nih.gov

In the context of benzofuran derivatives, molecular docking studies have been used to understand their binding modes with various enzymes. For example, derivatives of benzimidazole, which share structural similarities, have been docked into the active site of the aromatase enzyme to elucidate their inhibitory mechanism. nih.gov These studies help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.

Table 2: Common Techniques in Protein-Ligand Interaction Prediction

| Technique | Description | Application |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Identifies potential drug candidates and binding modes. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Assesses the stability of protein-ligand complexes. nih.gov |

| Deep Learning Models | Utilizes neural networks to predict binding affinity. | Improves prediction accuracy, especially for large datasets. nih.gov |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule like this compound is crucial as it dictates how the molecule will fit into a protein's binding site.

Computational methods, such as potential energy surface (PES) scans, are performed to identify the most stable conformer (the one with the minimum energy). wu.ac.th This lowest-energy structure is then typically used for further studies like molecular docking. wu.ac.th The conformational flexibility of a ligand is a critical factor in its ability to bind to a target, as it may need to adopt a specific conformation to achieve optimal interaction. nih.gov

Network Pharmacology Approaches

A comprehensive network pharmacology analysis of this compound has not yet been reported in the available scientific literature. Network pharmacology is a computational methodology used to explore the interactions between drug compounds and multiple protein targets, offering insights into a substance's potential mechanisms of action across various biological pathways. This approach typically involves identifying potential protein targets, constructing compound-target-pathway networks, and performing enrichment analyses to predict the pharmacological effects. While this methodology has been applied to various natural and synthetic compounds, its specific application to elucidate the polypharmacology of this compound has not been documented.

Molecular Interactions and Biological Target Engagement in Vitro Research

Enzyme Inhibition Studies

The 2,3-dihydrobenzofuran (B1216630) scaffold has been the subject of several enzyme inhibition studies, exploring its potential as a template for designing targeted therapeutic agents.

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition

While direct inhibitory data for 6,7-Dihydroxy-2,3-dihydrobenzofuran against PARP-1 is not extensively documented, research into structurally related 2,3-dihydrobenzofuran derivatives has demonstrated the scaffold's potential for PARP-1 inhibition. nih.govnih.gov PARP-1 is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. nih.gov

A structure-based design strategy led to the synthesis of novel 2,3-dihydrobenzofuran-7-carboxamide (B140375) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as PARP-1 inhibitors. nih.govnih.gov Initial lead compounds based on the 2,3-dihydrobenzofuran-7-carboxamide core showed micromolar activity. nih.govnih.gov Further modifications, particularly the introduction of substituted benzylidene groups at the 2-position of the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold, led to a significant enhancement in potency. For instance, the 3',4'-dihydroxybenzylidene derivative 58 exhibited a 30-fold improvement in potency over its parent compound. nih.gov This highlights the importance of the catechol moiety, similar to that in this compound, for interaction with the enzyme. Further derivatization with various heterocycles resulted in compounds with inhibitory concentrations (IC₅₀) in the nanomolar range. nih.gov

| Compound ID | Base Scaffold | R Group (at position 2) | PARP-1 IC₅₀ (µM) |

|---|---|---|---|

| 3 | 2,3-Dihydrobenzofuran-7-carboxamide | - | 9.45 |

| 36 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | - | 16.2 |

| 58 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | 3',4'-dihydroxybenzylidene | 0.531 |

| 66 | 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide | 4'-(1H-tetrazol-5-yl)aminobenzylidene | 0.079 |

Microsomal Prostaglandin (B15479496) E2 Synthase-1 (mPGES-1) Inhibition

The 2,3-dihydrobenzofuran scaffold has been identified as a promising platform for the development of inhibitors against microsomal prostaglandin E2 synthase-1 (mPGES-1). nih.govnih.gov This enzyme is a key player in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 to the pro-inflammatory mediator prostaglandin E2. scienceopen.com

In a study utilizing molecular docking and biochemical assays, 2,3-dihydrobenzofurans were proposed as privileged structures for designing mPGES-1 inhibitors. nih.govnih.gov Starting with a low-affinity natural product, researchers identified two derivatives, compounds 19 and 20 , which demonstrated inhibitory activity in the low micromolar range (IC₅₀ ≈ 2 µM). nih.gov The research suggested that the presence of a catechol moiety on the scaffold was favorable for establishing hydrogen bond interactions within the enzyme's active site, thereby enhancing stability and inhibitory activity. nih.gov This finding is particularly relevant for this compound.

| Compound ID | Base Scaffold | Target Enzyme | Reported IC₅₀ (µM) |

|---|---|---|---|

| Compound 19 | 2,3-Dihydrobenzofuran derivative | mPGES-1 | ~2 |

| Compound 20 | 2,3-Dihydrobenzofuran derivative | mPGES-1 | ~2 |

Data sourced from Di Micco et al. (2016) as cited in review articles. nih.govnih.gov

Lipoxygenase (LOX) / Soluble Epoxide Hydrolase (sEH) Dual Inhibition

A review of the scientific literature did not yield specific in vitro research data for this compound or its close derivatives as dual inhibitors of lipoxygenase (LOX) and soluble epoxide hydrolase (sEH). While dual inhibitors for these targets are being developed as anti-inflammatory agents, studies have focused on different chemical scaffolds. nih.govnih.gov

Tubulin Polymerization Inhibition

Based on a review of available scientific literature, no specific in vitro studies were found that evaluated the direct inhibitory effect of this compound on tubulin polymerization.

Receptor Agonism/Antagonism Studies

The interaction of this compound with key cellular receptors is another area of potential investigation.

Cannabinoid Receptor 2 (CB2) Agonism

A comprehensive search of scientific literature did not identify any in vitro studies demonstrating agonist or antagonist activity of this compound at the cannabinoid receptor 2 (CB2). Research into CB2 ligands has explored a wide variety of chemical structures, but data on this specific dihydrobenzofuran derivative is not available. nih.govnih.gov

Cellular Pathway Modulation (e.g., NF-κB, IL-6, TNF-α Secretion)

The modulation of inflammatory pathways is a significant area of research for various diseases. The nuclear factor-kappa B (NF-κB) pathway and the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are key targets for anti-inflammatory therapies.

Studies on fluorinated benzofuran (B130515) and dihydrobenzofuran derivatives have demonstrated their anti-inflammatory potential. Several of these compounds were found to suppress inflammation stimulated by lipopolysaccharide by inhibiting the expression of key inflammatory enzymes and reducing the secretion of inflammatory mediators. mdpi.comnih.gov For instance, certain fluorinated dihydrobenzofuran derivatives have shown inhibitory effects on the secretion of IL-6 with IC₅₀ values ranging from 1.2 to 9.04 µM. nih.gov

While direct evidence for the effect of this compound on the NF-κB pathway and TNF-α secretion is not extensively documented, the anti-inflammatory activity of related dihydrobenzofuran neolignans has been reported. nih.gov These findings suggest that the dihydrobenzofuran scaffold is a promising template for the development of modulators of inflammatory pathways. The presence of hydroxyl groups on the aromatic ring, as in this compound, is often associated with anti-inflammatory properties, warranting further investigation into its specific effects on NF-κB, IL-6, and TNF-α.

Table 1: Inhibitory Concentration (IC₅₀) of Fluorinated Dihydrobenzofuran Derivatives on IL-6 Secretion

| Compound | IC₅₀ (µM) for Interleukin-6 (IL-6) Inhibition |

| Fluorinated Dihydrobenzofuran Derivative 1 | 1.2 |

| Fluorinated Dihydrobenzofuran Derivative 2 | 9.04 |

This table presents a range of IC₅₀ values for different fluorinated dihydrobenzofuran derivatives as reported in the literature. nih.gov

Antioxidant Mechanisms (e.g., Free Radical Scavenging)

The antioxidant properties of phenolic compounds are well-established, and dihydroxy-substituted dihydrobenzofurans are no exception. The ability to scavenge free radicals is a key mechanism underlying their antioxidant activity.

Theoretical studies on dihydroxybenzoic acids, which share the dihydroxy-aromatic moiety with this compound, have identified several mechanisms for free radical scavenging. These include Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). researchgate.netrsc.orgresearchgate.net The efficiency of these mechanisms is influenced by the solvent environment, with HAT being more favorable in non-polar media and SPLET in polar media. researchgate.netresearchgate.net

Experimental studies on a structurally similar compound, 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran (B1264755), isolated from Penicillium citrinum F5, demonstrated free radical scavenging activity in the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay with an IC₂₀ value of 10.39 µM. mdpi.com The presence of hydroxyl groups on the benzofuran ring is crucial for this activity, as they can donate a hydrogen atom to neutralize free radicals. researchgate.net The antioxidant potential of dihydrobenzofuran neolignans has also been demonstrated against DPPH and ABTS radicals. nih.gov

Table 2: Free Radical Scavenging Activity of a Dihydroxy-dihydrobenzofuran Analog

| Compound | Assay | Activity |

| 2,3,4-trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran | DPPH | IC₂₀ = 10.39 µM |

This table shows the reported free radical scavenging activity of a compound structurally related to this compound. mdpi.com

Antimicrobial Mechanisms

The benzofuran scaffold is present in numerous natural and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial effects. rsc.orgnih.govresearchgate.netnih.gov The antimicrobial activity of benzofuran derivatives is often dependent on the nature and position of substituents on both the heterocyclic and aromatic rings. rsc.org

While specific studies on the antimicrobial mechanisms of this compound are scarce, research on related compounds provides some insights. For example, cicerfuran, a 2-aryl-6-hydroxybenzofuran, has demonstrated antifungal activity with minimum inhibitory concentrations (MICs) as low as 25 µg/ml against various fungal species. nih.gov Other benzofuran derivatives have shown activity against both Gram-positive and Gram-negative bacteria. rsc.org The presence of hydroxyl groups, as in this compound, can contribute to antimicrobial activity, although the precise mechanisms, such as membrane disruption or enzyme inhibition, require further investigation for this specific compound.

Structure Activity Relationship Sar Studies of Dihydrobenzofuran Derivatives

Impact of Substituent Patterns on Activity

The biological activity of dihydrobenzofuran derivatives is significantly influenced by the nature and position of substituents on both the aromatic and dihydrofuran rings.

In the context of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, a class of anticancer agents, specific substitution patterns on the 2,3-dihydrobenzofuran-7-carboxamide (B140375) core have been shown to be critical for activity. nih.govnih.gov A structure-based design approach identified 2,3-dihydrobenzofuran-7-carboxamide as a lead compound. nih.govnih.gov Further modifications revealed that substitutions at the 2-position of the dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold were particularly impactful. nih.govnih.gov

Specifically, the introduction of a benzylidene group at the 2-position led to a significant enhancement in inhibitory potency. The substitution pattern on this benzylidene ring was also found to be crucial. For instance, a 3',4'-dihydroxybenzylidene derivative demonstrated a 30-fold improvement in potency compared to the unsubstituted counterpart. nih.govnih.gov This highlights the importance of hydroxyl groups at the 4'-position of the benzylidene ring for increased activity. nih.gov Dihydroxy-substituted analogs, particularly those with 3',4'-dihydroxy and 2',4'-dihydroxy substitutions, showed substantial inhibitory activity. nih.gov

Furthermore, attaching various heterocyclic moieties to the 4'-hydroxyl or 4'-amino group of the benzylidene substituent resulted in a significant boost in PARP-1 inhibition. nih.govnih.gov The addition of a fluoro group at the 5-position of the dihydrobenzofuran scaffold has also been shown to improve activity, a strategy informed by crystallographic data of similar inhibitors. acs.org

In a different study focusing on the synthesis of 3-aminobenzofuran derivatives, the electronic nature of substituents on the aromatic ring was found to affect reaction outcomes. nih.gov Substitution with electron-withdrawing groups like chlorine or fluorine at the 5-position facilitated the synthesis of the target compounds in good yields. nih.gov Conversely, substitution at the 3-position with an electron-donating methoxy (B1213986) group was detrimental to the desired reaction. nih.gov

The table below summarizes the impact of various substituents on the PARP-1 inhibitory activity of 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives.

| Compound/Modification | Key Substituent(s) | Impact on PARP-1 Inhibitory Activity (IC50) | Reference |

| Lead Compound 3 | 2,3-dihydrobenzofuran-7-carboxamide | 9.45 μM | nih.govnih.gov |

| Alternative Core 36 | 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide | 16.2 μM | nih.govnih.gov |

| Compound 58 | 3',4'-dihydroxybenzylidene at 2-position | 0.531 μM (30-fold improvement) | nih.govnih.gov |

| Compound 59 | 2',4'-dihydroxybenzylidene at 2-position | 0.753 μM | nih.gov |

| Compounds 66-68, 70, 72, 73 | Heterocycles at 4'-hydroxyl/amino of benzylidene | 0.079 to 0.718 μM (Significant improvement) | nih.govnih.gov |

| 5-Fluoro derivative | Fluoro group at 5-position | 2- to 3-fold improvement | acs.org |

Role of Stereochemistry (e.g., Enantiomeric Activity)

Stereochemistry plays a pivotal role in the biological activity of chiral dihydrobenzofuran derivatives, as it can significantly influence their interaction with biological targets, metabolic pathways, and transport across cell membranes. nih.govnih.gov The spatial arrangement of atoms in a molecule can lead to dramatic differences in potency and efficacy between enantiomers.

In the development of PARP-1 inhibitors based on the 2,3-dihydrobenzofuran (B1216630) scaffold, the chirality of the molecule was a key consideration. Crystal structures of inhibitors bound to the PARP-1 enzyme have provided valuable insights into the stereochemical requirements for optimal binding. nih.govacs.org These studies help in designing enantiomerically pure compounds with enhanced activity and selectivity.

This principle is broadly applicable in drug discovery, where the development of stereochemically pure drugs is often crucial for achieving the desired therapeutic outcome and minimizing off-target effects. researchgate.net The three-dimensional structure of a drug molecule determines its fit within the binding site of a protein, and even subtle changes in stereochemistry can lead to a complete loss of activity.

The following table illustrates the importance of stereochemistry in the biological activity of chiral molecules.

| Compound Class/Isomer | Stereochemical Configuration | Observed Biological Activity | Reference |

| Nature-Inspired Acivicin Analogs | (5S, αS) isomers | Significant antiplasmodial activity | nih.govnih.gov |

| Nature-Inspired Acivicin Analogs | Other isomers | No significant antiplasmodial activity | nih.govnih.gov |

| PARP-1 Inhibitors | Specific enantiomers | Optimal binding to PARP-1 active site | nih.govacs.org |

Influence of Core Structure Modifications

Modifications to the core dihydrobenzofuran structure can have a profound impact on the biological activity of its derivatives. Altering the heterocyclic ring system or introducing bioisosteric replacements can lead to improved potency, selectivity, and pharmacokinetic properties.

In the pursuit of potent PARP-1 inhibitors, a key modification was the change from a 2,3-dihydrobenzofuran-7-carboxamide core to a 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide scaffold. nih.govnih.gov This alteration made the 2-position of the scaffold more accessible for further chemical modifications, which ultimately led to the discovery of highly potent derivatives. nih.govnih.gov

Another example of core structure modification involves the replacement of a benzylidene substituent with a thienylidene bioisostere. digitellinc.com This change was aimed at enhancing the cellular potency and solubility of the dihydrobenzofuran-7-carboxamide scaffold. digitellinc.com The resulting thienylidene derivatives exhibited a range of PARP-1 inhibitory activities, with some compounds showing robust inhibition in cellular assays. digitellinc.com This demonstrates that bioisosteric replacement of key structural motifs can be a successful strategy for optimizing the properties of a lead compound.

The synthesis of dihydrobenzofuran scaffolds themselves has been the subject of extensive research, with various catalytic methods being developed to construct this important heterocyclic core. nih.govrsc.org These synthetic advancements provide access to a wider range of structurally diverse dihydrobenzofurans, enabling a more thorough exploration of the SAR of this compound class. nih.govrsc.org

The table below highlights the effects of core structure modifications on the activity of dihydrobenzofuran derivatives.

| Original Core Structure | Modified Core Structure/Bioisostere | Rationale for Modification | Outcome | Reference |

| 2,3-dihydrobenzofuran-7-carboxamide | 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide | Facilitate further chemical modifications at the 2-position | Led to the discovery of more potent inhibitors | nih.govnih.gov |

| 2-benzylidene substituted dihydrobenzofuran-7-carboxamide | 2-thienylidene substituted dihydrobenzofuran-7-carboxamide | Enhance cellular potency and solubility | Produced compounds with IC50 values ranging from 17 nM to 640 nM and robust cellular inhibition | digitellinc.com |

Biotechnological Production and Sustainable Synthesis

Production in Plant Cell Cultures (e.g., Callus, Cell Suspension, Root Cultures)

Plant cell culture technology presents a promising platform for the production of complex secondary metabolites, including dihydrobenzofuran derivatives. This in vitro method allows for a continuous supply of compounds in a controlled environment, independent of geographical and climatic constraints. mdpi.com Various types of cultures, such as callus (an undifferentiated mass of plant cells), cell suspension (cells grown in a liquid medium), and root cultures, have been successfully employed to produce valuable phytochemicals. nih.gov

While direct studies on the production of 6,7-Dihydroxy-2,3-dihydrobenzofuran in plant cell cultures are not extensively documented, research on related compounds provides a strong proof of concept. For instance, cell cultures of Ageratina pichinchensis have been shown to produce 2,3-dihydrobenzofuran (B1216630), a closely related compound. mdpi.com Furthermore, a more complex derivative, 2-(3,7-dihydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydrobenzofuran-5-yl)-6,7-dihydroxychroman-4-one, has been isolated from callus, cell suspension, and root cultures of Rhodiola rosea, demonstrating the capability of plant cell systems to synthesize dihydroxylated dihydrobenzofuran structures. nih.gov

The general methodology involves initiating callus from a plant explant, such as a leaf, on a solid nutrient medium supplemented with plant growth regulators. mdpi.comresearchgate.net This callus can then be transferred to a liquid medium to establish a cell suspension culture, which is often more suitable for large-scale production. researchgate.netmdpi.com

Table 1: Production of Dihydrobenzofuran Derivatives in Plant Cell Cultures

For large-scale production, bioreactors are essential. Airlift bioreactors are particularly advantageous for plant cell cultures as they provide efficient mixing and mass transfer with low shear stress, which can be damaging to shear-sensitive plant cells. researchgate.netache-pub.org.rs These bioreactors are pneumatically agitated, meaning that the injection of a gas (typically air) into a specific section called the riser causes the culture broth to circulate. researchgate.net This circulation ensures that cells are kept in suspension and have adequate access to nutrients and gases. openrepository.com

The successful scale-up of 2,3-dihydrobenzofuran production from shake flasks to a 2-liter airlift bioreactor has been demonstrated with Ageratina pichinchensis cell cultures. mdpi.com The bioreactor system significantly enhanced the production of the compound, nearly doubling the yield compared to flask cultures and reducing the production time. mdpi.com This highlights the potential of airlift bioreactors as a viable technology for the industrial production of dihydrobenzofurans. mdpi.comresearchgate.net

Table 2: Comparison of 2,3-Dihydrobenzofuran Production Systems

Optimizing culture conditions is crucial for maximizing the yield of the target compound. Factors such as the composition of the nutrient medium, the type and concentration of plant growth regulators, photoperiod, and temperature all play a significant role. nih.gov For instance, the production of 2,3-dihydrobenzofuran in Ageratina pichinchensis cell cultures was studied under both photoperiod and darkness conditions in shake flasks before being scaled up to a bioreactor. mdpi.com

In many plant cell culture systems, the balance between auxins and cytokinins is a key determinant of both cell growth and secondary metabolite production. mdpi.com Studies on various Rhodiola species, for example, have shown that different combinations of plant growth regulators like NAA (α-Naphthalene acetic acid), BAP (6-benzylaminopurine), and 2,4-D (2,4-dichlorophenoxyacetic acid) are required for optimal callus induction and biomass accumulation. nih.gov While specific optimization data for this compound is not available, the principles derived from the production of other phenolic compounds in cell cultures, such as those in Lycium schweinfurthii, would be applicable. researchgate.netmdpi.com This would involve systematically testing different media compositions and environmental parameters to enhance production.

Green Chemistry Applications in Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of dihydrobenzofuran derivatives has been a target for the application of green chemistry principles, aiming for more sustainable and environmentally benign methods. researchgate.net

Recent research has explored various green synthetic strategies. One notable example is the visible light-mediated synthesis of 2,3-chalcogenil-dihydrobenzofurans. mdpi.com This method utilizes blue LED irradiation to promote the reaction under mild conditions, avoiding the need for high temperatures or harsh reagents. mdpi.com Another approach involves mechanochemical reactions, which are solvent-less, to produce 2-(alkylamino)-3-aryl-6,7-dihydrobenzofuran-4(5H)-ones in high yields with improved energy efficiency. researchgate.net

Furthermore, electrochemical methods are emerging as a green strategy for synthesizing related heterocyclic compounds. For example, the green electrochemical synthesis of a 6,7-dihydroxycoumarin derivative has been reported, which proceeds through an intermolecular Michael-type addition reaction in an aqueous solution. researchgate.net While not directly applied to this compound, this demonstrates the potential of electrosynthesis as a clean method for constructing such oxygenated heterocyclic systems. These examples underscore a clear trend towards developing more sustainable synthetic routes to the dihydrobenzofuran scaffold, which could be adapted for the synthesis of the specific target compound, this compound.

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel Synthetic Methodologies

The construction of the 2,3-dihydrobenzofuran (B1216630) core is a central theme in organic synthesis, with numerous methods being developed to improve efficiency, stereoselectivity, and substrate scope. cnr.it Future research will likely focus on refining existing methods and discovering new catalytic systems.

Recent advancements have seen the successful application of both transition-metal-catalyzed and metal-free approaches. Palladium-catalyzed reactions, for instance, have been instrumental in constructing the dihydrobenzofuran skeleton through various strategies, including intramolecular coupling and annulation reactions. nih.govrsc.org For example, Wu and colleagues developed a palladium-catalyzed protocol for synthesizing 2,3-dihydrobenzofuran derivatives from alkyl phenyl ethers via C(sp³)–H and C(sp²)–H intramolecular coupling. nih.govrsc.org Similarly, Zhou and his team prepared a library of polycyclic dihydrobenzofurans through a palladium-catalyzed annulation of alkenyl ethers and alkynyl oxime ethers. nih.govrsc.org

Metal-free synthetic protocols are also gaining traction. These methods often employ Brønsted or Lewis acids, or photocatalysis to achieve the desired transformations. frontiersin.orgnih.gov For example, Lu and coworkers reported a metal-free, TfOH-catalyzed [4+1] annulation of p-quinone methides with α-aryl diazoacetates to yield 2,3-dihydrobenzofuran derivatives. frontiersin.orgnih.gov Yang and his team utilized polyphosphoric acid (PPA) for the cyclization of ortho-allyl/prenyl phenols into dihydrobenzofurans. frontiersin.orgnih.gov

The table below summarizes some of the recent novel synthetic methodologies for 2,3-dihydrobenzofuran derivatives.

| Catalyst/Reagent | Reaction Type | Starting Materials | Key Features |

| Palladium (Pd) | Intramolecular Coupling | Alkyl phenyl ethers | C(sp³)–H and C(sp²)–H bond activation. nih.govrsc.org |

| Palladium (Pd) | Annulation | Alkenyl ethers and alkynyl oxime ethers | Formation of polycyclic systems. nih.govrsc.org |

| Triflic Acid (TfOH) | [4+1] Annulation | p-Quinone methides and α-aryl diazoacetates | Metal-free conditions. frontiersin.orgnih.gov |

| Polyphosphoric Acid (PPA) | Cyclization | ortho-Allyl/prenyl phenols | Brønsted acid-mediated. frontiersin.orgnih.gov |

Future work in this area will likely involve the development of more enantioselective and diastereoselective methods, the use of sustainable and earth-abundant catalysts, and the application of flow chemistry for a more efficient and scalable synthesis of 6,7-dihydroxy-2,3-dihydrobenzofuran and its analogs.

Exploration of Undiscovered Natural Sources

The 2,3-dihydrobenzofuran core is prevalent in a wide array of natural products, often found in plants and fungi. researchgate.net These natural compounds are frequently classified as alkaloids, neolignans, isoflavonoids, and lignans (B1203133) and exhibit a broad spectrum of biological activities. researchgate.net For instance, compounds containing this scaffold have shown anti-HIV, antimalarial, anticancer, and anti-inflammatory properties. researchgate.net

A notable example is 6',7'-Dihydroxybergamottin, a natural furanocoumarin containing a related structural motif, found in citrus fruits like pomelos and grapefruits. wikipedia.org While not identical to this compound, its occurrence in common dietary sources highlights the potential for discovering the target compound or its close relatives in other plant species. The Asteraceae family, in particular, is a rich source of benzofuran (B130515) and 2,3-dihydrobenzofuran derivatives. researchgate.net

Future research should focus on systematic phytochemical screening of previously unexplored or underexplored plant and microbial species. Modern analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy, will be crucial in identifying and characterizing new natural sources of this compound. The discovery of new natural sources could provide not only the compound itself but also novel derivatives with potentially enhanced biological activities.

Advanced Computational Drug Design and Mechanistic Studies

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective approach to identify and optimize lead compounds. taylorandfrancis.com For this compound, advanced computational methods can be employed to design novel derivatives with improved pharmacological profiles.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two primary CADD approaches. taylorandfrancis.com SBDD relies on the three-dimensional structure of the biological target to design molecules that can bind with high affinity and selectivity. taylorandfrancis.com For instance, molecular docking studies have been used to design 2,3-dihydrobenzofuran derivatives as inhibitors of microsomal prostaglandin (B15479496) E2 synthase (mPGES)-1. nih.gov

Recent studies have demonstrated the power of computational approaches in designing 2,3-dihydrobenzofuran-based inhibitors for various targets. For example, a structure-based design strategy led to the development of novel 2,3-dihydrobenzofuran-7-carboxamide (B140375) derivatives as potent inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov Crystal structures of some of these inhibitors bound to PARP-1 have provided valuable insights for further optimization. nih.gov

The table below outlines key computational approaches and their potential applications for this compound.

| Computational Method | Application | Potential Outcome |

| Molecular Docking | Predicting binding modes and affinities to known targets. | Identification of key interactions for optimization. nih.gov |

| Pharmacophore Modeling | Identifying essential structural features for biological activity. | Design of novel scaffolds with similar activity. moldesignx.com |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of the ligand-target complex. | Understanding the stability and conformational changes upon binding. moldesignx.com |

| Quantum Mechanics (QM) | Calculating electronic properties and reaction mechanisms. | Elucidating the mechanism of action at a molecular level. ethz.ch |

Future research will likely leverage the power of artificial intelligence (AI) and machine learning to develop predictive models for the activity and properties of this compound derivatives, further accelerating the drug discovery process. taylorandfrancis.com

Elucidation of Novel Molecular Targets